Lipophilicity vs 3-Nitro Isomer
N-1,3-benzodioxol-5-yl-2-nitrobenzamide exhibits a lower calculated logP (2.42) and logD at pH 5.5/7.4 (2.22) compared to its 3-nitro positional isomer (logP 2.80, logD 2.78) . This ~0.38 log unit reduction in lipophilicity corresponds to an approximate 2.4-fold lower octanol-water partition coefficient, which may translate to altered membrane permeability and reduced non-specific binding in cellular assays . The difference arises from the ortho-nitro group's intramolecular hydrogen bonding potential with the amide NH, reducing the compound's effective hydrophobicity relative to the meta-substituted analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (ACD/Labs); LogD (pH 7.4) = 2.22 |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide: LogP = 2.7999; LogD = 2.7817 |
| Quantified Difference | ΔLogP = -0.38; ΔLogD = -0.56 |
| Conditions | ACD/Labs Percepta Platform predictions (ChemSpider); ChemDiv calculated properties |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce off-target membrane accumulation, a critical factor when selecting compounds for cell-based phenotypic screens.
